N-phenyl-2-phenyliminoindol-3-amine
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Overview
Description
N-phenyl-2-phenyliminoindol-3-amine: is a complex organic compound with the molecular formula C20H15N3 . It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is known for its unique structure, which includes an indole core substituted with phenyl and phenylimino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-2-phenyliminoindol-3-amine typically involves the reaction of indole derivatives with phenylhydrazine. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol, yielding the desired indole derivative in good yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The specific industrial methods may vary depending on the desired purity and application of the compound.
Chemical Reactions Analysis
Types of Reactions: N-phenyl-2-phenyliminoindol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole core, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while reduction can produce amine-substituted indoles.
Scientific Research Applications
N-phenyl-2-phenyliminoindol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s indole core is significant in the study of biological systems and natural products.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-phenyl-2-phenyliminoindol-3-amine involves its interaction with various molecular targets and pathways. The indole core can bind to multiple receptors and enzymes, influencing biological processes. For example, indole derivatives are known to interact with serotonin receptors, affecting neurotransmission and mood regulation . The specific pathways and targets depend on the particular application and context of use.
Comparison with Similar Compounds
Indole: The parent compound of N-phenyl-2-phenyliminoindol-3-amine, known for its biological significance.
Phenylhydrazine: A precursor in the synthesis of indole derivatives.
Quinoline: Another heterocyclic compound with similar applications in medicine and industry.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-phenyl-2-phenyliminoindol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3/c1-3-9-15(10-4-1)21-19-17-13-7-8-14-18(17)23-20(19)22-16-11-5-2-6-12-16/h1-14H,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LABGTOMLTAIIPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC2=NC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC2=NC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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